molecular formula C8H6ClNO B3394321 7-Chloro-2H-benzo[b][1,4]oxazine CAS No. 1209893-43-5

7-Chloro-2H-benzo[b][1,4]oxazine

Cat. No.: B3394321
CAS No.: 1209893-43-5
M. Wt: 167.59 g/mol
InChI Key: WZDAEOJHUPKIHH-UHFFFAOYSA-N
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Description

7-Chloro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that features a fused benzene and oxazine ring. The presence of chlorine at the 7th position of the benzene ring adds to its unique chemical properties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazine ring.

Reaction Conditions:

    Reagents: 2-aminophenol, chloroacetyl chloride, pyridine

    Solvent: Dichloromethane

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxazines depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2H-benzo[b][1,4]oxazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 7-Chloro-2H-benzo[b][1,4]oxazine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-p-tolyl-2H-benzo[b][1,4]oxazine
  • 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-Chloro-3-phenyl-4-thioxo-2H-benzo[1,3]oxazine-2(3H)-one

Uniqueness

7-Chloro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

7-chloro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDAEOJHUPKIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC2=C(O1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672198
Record name 7-Chloro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209893-43-5
Record name 7-Chloro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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